4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine
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Overview
Description
4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, piperazine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an intermediate . The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors . The piperazine and pyrimidine rings may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties, including antipsychotic and antihistamine effects.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in medicinal chemistry, particularly as antiviral and anticancer agents.
Uniqueness
4-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its combination of three distinct heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds with only one or two of these rings .
Properties
IUPAC Name |
3-methyl-5-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-21-18(25-22-14)12-23-7-9-24(10-8-23)17-11-16(19-13-20-17)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXWLNKHYMMVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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